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Compound of Interest

Compound Name: Pradimicin T2

Cat. No.: B116521 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pradimicin T2 is a member of the pradimicin family of antibiotics, which are known for their

potent antifungal activity.[1][2] These compounds are classified as

dihydrobenzo[a]naphthacenequinones and are produced by actinomycetes.[1][2] The unique

mechanism of action of pradimicins, which involves binding to D-mannose residues on the

fungal cell surface in a calcium-dependent manner, makes them promising candidates for the

development of new antifungal agents.[3] This document provides detailed application notes

and protocols for the analytical characterization of Pradimicin T2.

Physicochemical Properties
A summary of the key physicochemical properties of Pradimicin T2 is presented in the table

below. This data is essential for the proper handling, formulation, and analysis of the

compound.
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Property Value Reference

Appearance Reddish-brown powder [1]

Molecular Formula C38H45NO16 [2]

Molecular Weight 771.76 g/mol [2]

UV-Vis λmax (MeOH) 225, 288, 480 nm [1]

Solubility
Soluble in methanol and

DMSO
[1]

Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of Pradimicin T2 and for its

quantification in various matrices. A representative reversed-phase HPLC (RP-HPLC) method

is described below.

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

Solvent A: 0.1% Formic Acid in Water

Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program:
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26 20
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Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV detection at 288 nm and 480 nm.

Injection Volume: 10 µL

Sample Preparation: Dissolve Pradimicin T2 in methanol to a final concentration of 1

mg/mL. Filter through a 0.22 µm syringe filter before injection.

Expected Results:

Under these conditions, Pradimicin T2 should elute as a single major peak. The retention time

and peak purity can be used to assess the identity and purity of the sample.

Mass Spectrometry (MS)
Mass spectrometry is employed for the confirmation of the molecular weight and for structural

elucidation through fragmentation analysis.

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Ionization Mode: Positive ESI mode is typically used for pradimicins.
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Sample Infusion: The sample, prepared as for HPLC analysis, can be directly infused into

the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.

Mass Analyzer Settings:

Mass Range: m/z 100-1500

Capillary Voltage: 3.5 kV

Cone Voltage: 30 V

Source Temperature: 120 °C

Desolvation Temperature: 350 °C

Data Acquisition: Acquire full scan data to determine the accurate mass of the molecular ion.

For structural information, perform tandem MS (MS/MS) on the protonated molecular ion

([M+H]+).

Data Presentation:

Ion Observed m/z Theoretical m/z

[M+H]+ 772.2760 772.2766

[M+Na]+ 794.2580 794.2585

Expected Fragmentation:

In MS/MS analysis of the [M+H]+ ion of Pradimicin T2, characteristic fragmentation patterns

would involve the sequential loss of the sugar moieties. The glycosidic bonds are typically the

most labile and will cleave first, providing information about the sugar sequence and the

aglycone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of

Pradimicin T2 in solution.
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Experimental Protocol:

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe for enhanced sensitivity.

Solvent: Deuterated methanol (CD3OD) or deuterated dimethyl sulfoxide (DMSO-d6) are

suitable solvents.

Sample Preparation: Dissolve approximately 5-10 mg of Pradimicin T2 in 0.5 mL of the

chosen deuterated solvent.

NMR Experiments:

1D NMR: ¹H and ¹³C spectra are essential for the initial assessment of the structure.

2D NMR:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin systems within the sugar

moieties and the aglycone.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C

correlations, which are crucial for connecting the different structural fragments, including

the sugar linkages and their attachment to the aglycone.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of

the molecule through spatial proximities of protons.

Data Presentation (Representative ¹H and ¹³C NMR Data):

The following table provides representative NMR chemical shift data for Pradimicin T2, based

on published data for related pradimicins.[2]
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Position ¹³C (ppm) ¹H (ppm)

Aglycone

C-1 110.2 7.5 (d)

C-2 135.1 7.9 (t)

... ... ...

D-Alanine

Cα 51.5 4.1 (q)

Cβ 17.8 1.5 (d)

Sugar Moieties

Xylose C-1' 105.3 5.2 (d)

Aminosugar C-1'' 101.8 4.8 (d)

... ... ...

Note: This is a representative table. Actual chemical shifts may vary depending on the solvent

and experimental conditions.

Antifungal Activity Assessment
The biological characterization of Pradimicin T2 involves determining its antifungal activity,

typically by measuring the Minimum Inhibitory Concentration (MIC) against relevant fungal

pathogens.

Experimental Protocol (Broth Microdilution Method for Candida albicans):

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute

(CLSI).[4][5]

Materials:

Candida albicans strain (e.g., ATCC 90028)
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RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

Sterile 96-well microtiter plates.

Pradimicin T2 stock solution (e.g., 1 mg/mL in DMSO).

Inoculum Preparation:

Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35 °C.

Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5

McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum

concentration of 1-5 x 10³ CFU/mL.

Drug Dilution:

Perform serial twofold dilutions of the Pradimicin T2 stock solution in RPMI-1640 medium

in the 96-well plate to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.06

µg/mL).

Inoculation and Incubation:

Add 100 µL of the final yeast inoculum to each well containing 100 µL of the diluted drug.

Include a growth control (inoculum without drug) and a sterility control (medium without

inoculum).

Incubate the plates at 35 °C for 24-48 hours.

MIC Determination:

The MIC is defined as the lowest concentration of Pradimicin T2 that causes a significant

inhibition of growth (e.g., ≥50% reduction) compared to the drug-free growth control.[6][7]

The inhibition can be assessed visually or by using a spectrophotometric reader.

Visualizations
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Caption: Workflow for the characterization of Pradimicin T2.

Proposed Mechanism of Action of Pradimicin T2
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Caption: Proposed mechanism of antifungal action of Pradimicin T2.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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